beta,beta-Difluoro leucine

Description

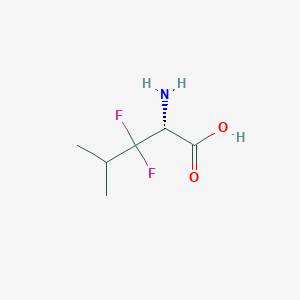

Structure

3D Structure

Properties

Molecular Formula |

C6H11F2NO2 |

|---|---|

Molecular Weight |

167.15 g/mol |

IUPAC Name |

(2R)-2-amino-3,3-difluoro-4-methylpentanoic acid |

InChI |

InChI=1S/C6H11F2NO2/c1-3(2)6(7,8)4(9)5(10)11/h3-4H,9H2,1-2H3,(H,10,11)/t4-/m1/s1 |

InChI Key |

XXVSVJMOOGHOQD-SCSAIBSYSA-N |

Isomeric SMILES |

CC(C)C([C@@H](C(=O)O)N)(F)F |

Canonical SMILES |

CC(C)C(C(C(=O)O)N)(F)F |

Origin of Product |

United States |

Biochemical and Biophysical Investigations of β,β Difluoro Leucine in Peptides and Proteins

Incorporation into Peptide and Protein Structures

The introduction of β,β-difluoro leucine (B10760876) into polypeptide chains requires specialized techniques to override the natural translational machinery or to build the molecule synthetically. These methods provide access to modified biomolecules with tailored properties.

General Strategies for Non-Canonical Amino Acid Incorporation

The site-specific incorporation of non-canonical amino acids like β,β-difluoro leucine into peptides and proteins is primarily achieved through two main strategies: chemical synthesis and biosynthetic incorporation.

Solid-Phase Peptide Synthesis (SPPS): This is a widely used chemical method for synthesizing peptides and small proteins. academie-sciences.fr It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. For the incorporation of β,β-difluoro leucine, both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies have been successfully employed. academie-sciences.fr While SPPS offers precise control over the sequence and allows for the inclusion of a wide variety of unnatural amino acids, it becomes less efficient for larger proteins. elsevierpure.com

Biosynthetic Incorporation: This approach utilizes the cell's natural protein synthesis machinery. One common method involves using E. coli strains that are auxotrophic for a specific natural amino acid, in this case, leucine. academie-sciences.fr By depleting the growth medium of leucine and providing β,β-difluoro leucine, the fluorinated analog can be incorporated in place of its natural counterpart. However, the efficiency of this process can be limited by the ability of the leucyl-tRNA synthetase to recognize and activate the fluorinated amino acid. academie-sciences.fr Engineered cells with modified tRNA synthetases can improve the incorporation efficiency. academie-sciences.fr

| Strategy | Description | Advantages | Limitations |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis of peptides on a solid support. | High fidelity, allows for diverse modifications. | Inefficient for large proteins. |

| Biosynthetic Incorporation | Utilization of cellular machinery to incorporate non-canonical amino acids. | Suitable for large proteins. | Can have low incorporation efficiency, may require engineered cells. |

Impact on Protein and Peptide Conformation

The introduction of the highly electronegative fluorine atoms in β,β-difluoro leucine can significantly alter the local electronic environment and steric properties of the amino acid side chain, thereby influencing the secondary structure of peptides and proteins.

The propensity of an amino acid to favor the formation of an α-helix is a critical determinant of protein folding and stability. Leucine itself is known to be a strong helix promoter. nih.gov Studies on the impact of β,β-difluoro leucine on helical structures have revealed complex effects. While fluorination can enhance hydrophobicity, which is often associated with helix stabilization, the altered steric and electronic properties of the hexafluoroleucyl side chain can also be disruptive. The precise effect on helical propensity can be context-dependent, varying with the position of substitution within the helix and interactions with neighboring residues. nih.gov

In one study, the interaction energies of side chains at cross-strand positions were investigated. nih.govnih.gov It was found that the interaction between two leucine residues (Leu-Leu) was stronger than the interaction between a hexafluoroleucine and a leucine residue (Hfl-Leu), which in turn was stronger than the interaction between two hexafluoroleucine residues (Hfl-Hfl) in aqueous buffer. nih.govnih.gov This suggests that despite the increased hydrophobicity of the fluorinated side chain, the interactions it forms may be less stabilizing than those of its non-fluorinated counterpart in this specific context.

| Peptide Variant | Cross-Strand Residues | Relative Interaction Energy | Reference |

| 1 | Leu-Leu | > | nih.govnih.gov |

| 2 | Hfl-Leu | > | nih.govnih.gov |

| 3 | Hfl-Hfl | nih.govnih.gov |

Modulation of Protein and Peptide Stability

A key advantage of incorporating fluorinated amino acids into peptides and proteins is the potential to enhance their stability, particularly against enzymatic degradation.

Enhanced Resistance to Proteolytic Degradation

Peptides and proteins intended for therapeutic use often suffer from rapid degradation by proteases in the body. nih.gov The incorporation of non-canonical amino acids, such as β,β-difluoro leucine, is a strategy to improve their metabolic stability. researchgate.net The C-F bond is exceptionally strong, and the presence of fluorine atoms can sterically hinder the approach of proteases to the peptide backbone.

Systematic investigations into the effects of β,β-difluoro leucine on proteolytic stability have shown that its placement relative to the cleavage site is crucial. nih.gov For instance, the introduction of hexafluoroleucine at the P2' position of a model peptide substrate for pepsin resulted in improved stability. nih.gov However, the stabilizing effect is not universal and depends on the specific protease and the position of the fluorinated residue within the substrate recognition sequence. researchgate.net The increased proteolytic stability is often attributed to a combination of greater hydrophobicity and alterations in the local secondary structure of the peptide upon fluorination. nih.gov

Compound Name Glossary

| Abbreviation | Full Name |

| Hfl | Hexafluoroleucine (β,β-Difluoro leucine) |

| Leu | Leucine |

| Ala | Alanine |

| Val | Valine |

| Hfl-Leu | Peptide with Hexafluoroleucine and Leucine |

| Leu-Leu | Peptide with two Leucine residues |

| Hfl-Hfl | Peptide with two Hexafluoroleucine residues |

| SPPS | Solid-Phase Peptide Synthesis |

| Boc | tert-butyloxycarbonyl |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

Thermal and Chemical Denaturation Studies

The incorporation of fluorinated amino acids into peptides and proteins can significantly alter their stability against thermal and chemical denaturation. Studies on proteins containing highly fluorinated hydrophobic residues have generally shown an increase in stability. nih.govnih.gov This enhanced stability is largely attributed to the hydrophobic effect, where the fluorine atoms increase the hydrophobic surface area of the amino acid side chain without significantly altering its size or shape. nih.gov

In chemical denaturation studies, agents like urea (B33335) disrupt the non-covalent interactions that maintain a protein's three-dimensional structure. nih.govnih.gov The process often involves the initial displacement of water from the protein's surface, followed by the influx of urea, which can interact directly with the peptide backbone and both polar and non-polar residues. nih.govnih.gov This interaction makes protein-protein contacts less stable than protein-urea contacts, shifting the equilibrium towards the denatured state. nih.gov

While direct studies on β,β-difluoro leucine are limited, research on analogous fluorinated amino acids provides valuable insights. For instance, incorporating hexafluoroleucine into the hydrophobic core of a protein has been shown to increase its stability towards both heat and chemical denaturants. nih.gov The thermodynamic basis for this stabilization is often an increasingly unfavorable entropy of unfolding, which correlates well with the increase in apolar solvent-accessible surface area upon fluorination. nih.govsemanticscholar.org This suggests that proteins containing β,β-difluoro leucine would likely exhibit enhanced stability compared to their non-fluorinated counterparts, a critical factor for developing more robust protein-based therapeutics and tools.

| Fluorinated Amino Acid | Protein System | Observation | Primary Reason for Stability Change |

|---|---|---|---|

| Hexafluoroleucine (hFLeu) | De novo designed 4-helix bundle | Increased stability toward thermal and chemical denaturation. nih.gov | Enhanced hydrophobic effect; hFLeu mimics leucine's shape while increasing buried hydrophobic surface area. nih.gov |

| Various highly fluorinated residues | De novo designed small proteins | Increased free energy of unfolding with higher fluorine content. nih.gov | Conventional hydrophobic effects; associated with increasingly unfavorable entropies of unfolding. nih.govsemanticscholar.org |

Application as Spectroscopic Probes

The fluorine-19 (¹⁹F) nucleus is an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance, high sensitivity (83% relative to ¹H), and the complete absence of background signals in biological systems. The incorporation of β,β-difluoro leucine provides two ¹⁹F nuclei whose chemical shifts are exquisitely sensitive to the local electronic environment. This sensitivity allows for the detection of subtle changes in protein conformation.

When a protein containing β,β-difluoro leucine folds into its native three-dimensional structure, each fluorine atom experiences a unique microenvironment based on its proximity to other residues. This results in distinct signals in the ¹⁹F NMR spectrum. If the protein exists in multiple conformational states, separate resonances may be observed for each state, with the area of each peak directly reflecting the relative population of that conformer. This makes ¹⁹F NMR a powerful tool for characterizing the conformational landscape of peptides and proteins.

Beyond static structure, ¹⁹F NMR is a potent technique for investigating the dynamic nature of proteins and their interactions with other molecules. The chemical shift and line width of the ¹⁹F signal from an incorporated β,β-difluoro leucine residue can report on a wide range of dynamic processes.

For example, the binding of a ligand, another protein, or a nucleic acid can alter the local environment of the ¹⁹F probe, leading to a change in its chemical shift. This allows for the precise mapping of binding sites and the characterization of binding events. Similarly, conformational changes that occur as part of a protein's function, such as the transition between active and inactive states, can be monitored in real-time by observing the corresponding changes in the ¹⁹F NMR spectrum. Information on the kinetics of these conformational transitions can also be extracted by analyzing the shape and width of the NMR signals.

| ¹⁹F NMR Parameter | Biophysical Information Obtained |

|---|---|

| Chemical Shift | Local electronic environment, protein conformation, ligand binding, conformational changes. |

| Signal Intensity / Peak Area | Relative populations of different conformational states. |

| Line Width | Conformational heterogeneity, rates of dynamic exchange between states. |

| Relaxation Properties (T₁ and T₂) | Molecular motion and dynamics, tumbling rates, transient interactions. |

While direct conjugation of β,β-difluoro leucine with fluorophores is not extensively documented, the principle is well-established using its non-fluorinated counterpart, L-leucine. In this strategy, the leucine moiety serves as a recognition element for specific biological targets, most notably leucine aminopeptidase (B13392206) (LAP), an enzyme overexpressed in various cancer cells. nih.gov

Fluorescent probes are designed by linking L-leucine to a fluorophore through a cleavable linker. nih.gov In its intact state, the probe's fluorescence is often quenched. Upon encountering LAP, the enzyme specifically recognizes and cleaves the leucine amide bond, releasing the fluorophore and causing a significant increase in fluorescence intensity. This "turn-on" mechanism allows for the specific imaging of LAP activity within living cells and tissues. nih.gov This approach has been successfully used for cancer cell imaging and to monitor drug-induced liver injury. Given the structural similarity, it is conceivable that β,β-difluoro leucine could be used in a similar manner to create probes with potentially altered enzymatic processing rates or stability.

| Fluorophore Class | Example Conjugate | Application |

|---|---|---|

| Dicyanomethylene-4H-pyran (DCM) | DCM-Leu | Imaging LAP activity in cancer cells. nih.gov |

| 2-dicyanomethylene-3-cyano-2,5-dihydrofuran (DCDHF) | DCDHF-Leu | Detecting LAP in HCT 116 cells with a dramatic fluorescence increase. nih.gov |

| Hemicyanine | HCAL | Near-infrared (NIR) imaging of LAP activity in vivo. nih.gov |

| Rhodamine | SiRB2-Leu | Monitoring LAP activity with a fluorescence response. nih.gov |

| Diketopyrrolopyrrole (DPP) | DPP-Leu | Ratiometric fluorescent probe for photodynamic therapy in cells overexpressing LAP. nih.gov |

Enzymatic and Metabolic Studies Involving β,β Difluoro Leucine

Interactions with Enzyme Systems

The introduction of fluorine atoms into amino acid structures, such as in β,β-difluoro leucine (B10760876), provides a powerful tool for probing and modulating enzyme activity. The unique electronic properties of fluorine can alter the reactivity and binding affinity of these molecules, making them valuable as inhibitors and mechanistic probes.

β,β-Difluoro leucine and related fluorinated amino acids have been instrumental in the design of potent enzyme inhibitors. The presence of fluorine can significantly influence the electronic nature of adjacent functional groups, leading to the development of molecules that can irreversibly shut down enzyme function.

Mechanism-based inhibitors, also known as suicide inhibitors, are unreactive compounds that are converted into highly reactive species by the target enzyme's own catalytic mechanism. This reactive species then forms a covalent bond with an active site residue, leading to irreversible inactivation. The development of specific chemical functionalities for targeted enzyme inactivation is a central focus in the field of mechanism-based inhibitor development. figshare.com Fluorinated compounds are particularly well-suited for this role. For instance, the β-fluoro substituent in a fluorovinyl trigger can serve as a leaving group, transforming what would be a conjugate addition mechanism into a more complex addition-elimination pathway, thereby creating a potent electrophile that can trap the enzyme. nih.gov

A significant number of enzymes that metabolize amino acids rely on the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP), the active form of vitamin B6. libretexts.org PLP-dependent enzymes catalyze a wide array of reactions, including transamination, decarboxylation, racemization, and elimination/replacement reactions at the β- or γ-carbon. nih.govfrontiersin.org The versatility of PLP stems from its ability to form a Schiff base (internal aldimine) with an active site lysine (B10760008) residue, which is then replaced by the incoming amino acid substrate (forming an external aldimine). libretexts.org This covalent complex acts as an electrophilic catalyst, stabilizing carbanionic intermediates that are crucial for catalysis. libretexts.orgnih.govwikipedia.org The unique catalytic cycle of PLP-dependent enzymes makes them prime targets for mechanism-based inhibitors. nih.gov Fluorinated amino acid analogues can enter the catalytic cycle and, after the formation of the external aldimine, be converted into reactive species that inactivate the enzyme.

The design of fluorinated amino acid inhibitors can be tailored to achieve specificity for different classes of PLP-dependent enzymes. Quaternary α-vinyl amino acids, for example, are considered potential mechanism-based inactivators specifically for amino acid decarboxylases (AADC's). nih.gov By substituting the α-proton, the pathways leading to transamination or racemization can be eliminated, directing the inhibitor's action primarily towards decarboxylases. nih.gov An example of this specificity is seen with α-(1′-fluoro)vinyllysine, which acts as a time-dependent, irreversible inactivator of lysine decarboxylase. figshare.com Similarly, other fluorinated analogues such as γ-(2′-fluoro)-γ-vinyl-GABA have been shown to inactivate GABA transaminase, highlighting the potential to target specific transaminases. nih.gov

A novel class of potential PLP enzyme inactivators is the family of quaternary α-(1′-fluoro)vinyl amino acids. figshare.com These compounds are synthesized by reacting protected amino acid enolates with β,β-difluorovinyl phenyl sulfone, which serves as a (1′-fluoro)vinyl cation equivalent. figshare.com This method allows for the incorporation of various amino acid side chains, including those of alanine, valine, leucine, and lysine. figshare.com The resulting quaternary structure contains an α-(1′-fluoro)vinyl group, which is proposed to be an allene-generating functionality that acts as the "trigger" for enzyme inactivation. figshare.com This approach has been successfully used to create α-(1′-fluoro)vinyllysine, which was shown to be a time-dependent, irreversible inactivator of lysine decarboxylase from Hafnia alvei. figshare.com

Enzymes are chiral catalysts and often exhibit a high degree of stereospecificity, preferentially binding and acting upon one stereoisomer of a substrate or inhibitor over another. This principle of stereochemical recognition is evident in the interactions between enzymes and fluorinated amino acids.

In a study of α-(1′-fluoro)vinyllysine as an inactivator for lysine decarboxylase, the L- and D-enantiomers of the inhibitor were resolved and tested independently. figshare.com Both enantiomers were found to cause time-dependent inactivation of the enzyme, with Kitz-Wilson analysis revealing similar inactivation parameters for both. figshare.com This indicates that in this specific case, the enzyme's active site could accommodate both stereoisomers, leading to inactivation.

Table 1: Inactivation Parameters of L- and D-α-(1'-fluoro)vinyllysine with Lysine Decarboxylase Data sourced from Kitz-Wilson analysis. figshare.com

| Enantiomer | Ki (μM) | t1/2 (min) |

|---|---|---|

| L-α-(1'-fluoro)vinyllysine | 630 ± 20 | 2.8 |

| D-α-(1'-fluoro)vinyllysine | similar to L-form | similar to L-form |

In another example, the enzymatic defluorination of (R,S)-alpha-fluoro-beta-alanine by purified rat liver L-alanine-glyoxylate aminotransferase II showed clear differences in the kinetic parameters for the two enantiomers. nih.gov The enzyme processed both the (R)- and (S)-forms, but with distinct catalytic efficiencies (kcat) and Michaelis constants (Km), demonstrating clear stereochemical recognition. nih.gov

Table 2: Kinetic Parameters for the Defluorination of α-fluoro-β-alanine Enantiomers Enzyme: L-alanine-glyoxylate aminotransferase II. nih.gov

| Enantiomer | kcat (min-1) | Km (mM) |

|---|---|---|

| (R)-α-fluoro-β-alanine | 6.2 | 2.7 |

| (S)-α-fluoro-β-alanine | 2.6 | 0.88 |

These findings underscore that while enzymes can sometimes interact with multiple stereoisomers of a fluorinated analogue, they often do so with different affinities and catalytic outcomes, reflecting the precise three-dimensional architecture of the active site.

Perturbation of Leucine Metabolic Pathways

Influence on Branched-Chain Amino Acid Metabolism

There is no available research data detailing how β,β-difluoro leucine affects the enzymes and pathways involved in the metabolism of branched-chain amino acids (leucine, isoleucine, and valine).

Alterations in Metabolite Profiles

No metabolomic studies have been published that identify or quantify the alterations in metabolite profiles following the administration or introduction of β,β-difluoro leucine to a biological system.

Metabolic Fate in Microorganisms and Engineered Systems

The metabolic fate of β,β-difluoro leucine, including its catabolism, incorporation, or transformation by microorganisms or in engineered biological systems, has not been documented in the available scientific literature.

Due to this lack of specific information, it is not possible to generate the requested article with scientifically accurate and detailed research findings, nor to create data tables related to β,β-difluoro leucine.

Theoretical and Mechanistic Considerations of Fluorine Effects in β,β Difluoro Leucine

Fluorous Effect in Protein Folding and Self-Assembly

The incorporation of fluorinated amino acids like β,β-difluoro leucine (B10760876) into peptides and proteins can significantly influence their stability, folding, and assembly, a phenomenon often attributed to the "fluorous effect". This effect stems from the unique properties of the carbon-fluorine bond, which is highly polarized and contributes to the increased hydrophobicity of fluorinated residues compared to their hydrocarbon counterparts. This enhanced hydrophobicity is a major driving force in protein folding, generally leading to greater protein stability. nih.gov

Studies have shown that substituting hydrocarbon amino acids with highly fluorinated versions can enhance protein stability against chemical denaturants, heat, and solvents. nih.gov The increased hydrophobicity of the fluorinated side chains can stabilize the folded state of a protein. For example, the replacement of leucine with fluorinated analogs in the hydrophobic core of proteins has been shown to increase thermodynamic stability. nih.gov This stabilization is attributed to the favorable packing of the fluorinated side chains within the protein's core, minimizing their contact with the aqueous environment.

Beyond simple hydrophobicity, the fluorous effect also encompasses the tendency of fluorocarbons to self-associate and segregate from hydrocarbons. This property raises the possibility of creating specific "fluorous" interactions within or between protein chains, which would be orthogonal to conventional hydrophobic interactions. nih.gov While evidence for distinct, self-segregating fluorous phases within a single protein is still developing and appears to be context-dependent, the principle has been leveraged in the design of self-assembling protein nanostructures. nih.govnih.gov For instance, the leucine zipper motif, a classic example of a protein self-assembly domain, can be modulated by the introduction of fluorinated leucines to control the formation of fibrous structures. nih.gov The precise alignment of leucine residues, and by extension their fluorinated derivatives, along a helical axis can induce specific intermolecular interactions that guide the formation of higher-order assemblies like nanotubes. nih.govmdpi.com

Inductive Effects of Fluorine on Molecular Reactivity and Amine Basicity

The high electronegativity of fluorine atoms exerts a powerful inductive electron-withdrawing effect, which significantly alters the electronic properties of nearby functional groups in β,β-difluoro leucine. This effect is particularly pronounced on the basicity of the α-amino group.

The presence of two fluorine atoms on the β-carbon atom withdraws electron density from the α-carbon and, subsequently, from the nitrogen atom of the amino group. This reduction in electron density on the nitrogen makes its lone pair of electrons less available to accept a proton. masterorganicchemistry.comlibretexts.org Consequently, the amine group of β,β-difluoro leucine is significantly less basic than that of natural leucine.

This reduced basicity has important implications for chemical reactivity. For example, the nucleophilicity of the amine is decreased, which can affect the efficiency of reactions such as peptide bond formation. masterorganicchemistry.com Furthermore, the inductive effect can influence the stability of the molecule itself. While the gem-difluoroalkyl group is generally more stable to nucleophilic displacement than a monofluorinated group, the presence of a nearby amino group can create potential instability pathways under certain conditions, although this is more pronounced for α-fluorinated amines. acs.org

Stereochemical Control in Fluorinated Amino Acid Derivatization

The synthesis of specific stereoisomers of β,β-difluoro leucine and its derivatives is a significant challenge in organic chemistry, requiring precise control over the three-dimensional arrangement of atoms. researchgate.net Several strategies have been developed to achieve high stereoselectivity, enabling access to enantiomerically pure forms of these valuable building blocks for applications in medicinal chemistry and peptide science. researchgate.netacs.orgnih.gov

Key approaches to stereocontrolled synthesis of β,β-difluoro-α-amino acids include:

Asymmetric Hydrogenation: This method involves the reduction of a prochiral precursor, such as an enaminoester, using a chiral catalyst to produce one enantiomer in excess. researchgate.netmdpi.com

Enzymatic Hydrolysis: Enzymes can be used to selectively hydrolyze one enantiomer of a racemic mixture of β,β-difluoro-α-amino esters, allowing for the separation of the desired enantiomer. researchgate.net

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy has been successfully applied to the synthesis of β-branched α,α-difluoro-β-amino esters through the reaction of a Reformatsky reagent with chiral N-tert-butylsulfinimines. acs.orgnih.gov This approach yields diastereomeric products that can be separated, followed by removal of the sulfinyl group to furnish the enantiomerically pure amino acid derivative.

Catalytic Asymmetric Induction: This involves using a chiral catalyst to control the stereochemistry of a bond-forming reaction. For instance, a biomimetic enantioselective researchgate.netacs.org-proton shift of β,β-difluoro-α-imine amides, catalyzed by chiral quinine (B1679958) derivatives, has been reported to produce a wide range of β,β-difluoro-α-amino amides with high enantioselectivities. researchgate.net This method has been successfully used to prepare derivatives of β,β-difluoro leucine. researchgate.net

These methods often result in the formation of diastereomers, which are stereoisomers that are not mirror images of each other. The ratio of these diastereomers (diastereomeric ratio or d.r.) is a measure of the reaction's stereoselectivity. High diastereoselectivity is crucial for obtaining a single, pure stereoisomer. For example, the addition of the Reformatsky reagent derived from ethyl bromodifluoroacetate to N-tert-butylsulfinimines can produce diastereomeric ratios ranging from 80:20 to 95:5. nih.gov

The ability to control the stereochemistry at both the α- and β-carbons is critical, as the biological activity of peptides and other molecules incorporating these amino acids is highly dependent on their specific three-dimensional structure. nih.gov

Computational and Spectroscopic Approaches to Conformational Analysis

Understanding the three-dimensional structure and conformational preferences of β,β-difluoro leucine is crucial for predicting its impact on peptide and protein structure. This is achieved through a combination of computational modeling and spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR).

Computational Approaches: Computational methods, such as molecular mechanics and quantum mechanics (e.g., Density Functional Theory, DFT), are used to model the conformational landscape of fluorinated amino acids. researchgate.netdtic.mil These studies help predict the most stable rotameric states of the side chain and the preferred backbone dihedral angles (Φ and Ψ). biorxiv.org By calculating the potential energy as a function of bond rotations, researchers can generate Ramachandran-like plots to identify low-energy, stable conformations. biorxiv.org Such analyses are essential for developing accurate force fields for molecular dynamics simulations of proteins containing fluorinated residues, allowing for the prediction of their structural and dynamic behavior in complex biological systems. biorxiv.orgnih.gov

Spectroscopic Approaches: NMR spectroscopy is an exceptionally powerful tool for studying fluorinated molecules in atomic detail. nih.gov The fluorine-19 (¹⁹F) nucleus is an ideal NMR probe due to its 100% natural abundance, high sensitivity (83% of ¹H), and a wide range of chemical shifts that are exquisitely sensitive to the local electronic environment. ucla.edu

When β,β-difluoro leucine is incorporated into a protein, the ¹⁹F NMR spectrum can provide valuable information:

Conformational Changes: The ¹⁹F chemical shifts of the difluoromethyl group are highly sensitive to changes in the local protein environment, including van der Waals packing and electrostatic fields. oup.com This allows ¹⁹F NMR to be used to monitor ligand binding, protein folding, and conformational dynamics. ucla.eduresearchgate.net

Chemical Shift Dispersion: Studies on proteins containing monofluoroleucine have shown that the ¹⁹F chemical shifts can span a very large range (e.g., 15 ppm), which helps in resolving signals from individual residues even in large proteins. acs.org This sensitivity makes ¹⁹F NMR a powerful tool for assigning signals and studying specific sites within a protein. oup.comacs.org

Together, computational and spectroscopic methods provide a detailed picture of how the unique electronic and steric properties of the β,β-difluoro modification in leucine influence its conformation and, by extension, the structure and function of the peptides and proteins into which it is incorporated.

Q & A

Q. What are the established synthetic routes for beta,beta-Difluoro leucine, and what analytical techniques are critical for confirming its purity and structure?

this compound is typically synthesized via fluorination of leucine precursors using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. Key steps include protecting the amino and carboxyl groups to avoid side reactions during fluorination. Post-synthesis, purity is confirmed via and NMR to verify fluorine incorporation and absence of byproducts. High-resolution mass spectrometry (HRMS) and HPLC with UV/fluorescence detection are essential for structural validation. Experimental protocols must detail reaction conditions (temperature, solvent, stoichiometry) to ensure reproducibility .

Q. How does this compound interact with leucine-specific enzymes (e.g., leucyl-tRNA synthetase), and what experimental assays are used to study these interactions?

Competitive inhibition assays are commonly employed to assess enzyme binding. For example, kinetic parameters (, ) are measured using spectrophotometric assays monitoring ATP consumption (coupled enzyme systems) or radiolabeled -leucine displacement. X-ray crystallography or cryo-EM can resolve structural changes in enzymes upon binding. Studies should include controls with wild-type leucine to establish baseline activity and validate fluorinated analog effects .

Q. What metabolic pathways are disrupted by this compound in prokaryotic vs. eukaryotic systems, and how are these effects quantified?

Targeted metabolomics (LC-MS/MS) tracks incorporation into proteins or accumulation in metabolic intermediates. Isotope tracing with -labeled analogs identifies perturbations in the TCA cycle or branched-chain amino acid catabolism. Comparative studies require parallel in vitro (bacterial cultures) and in vivo (murine models) setups, with dose-response curves to differentiate toxicity thresholds .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data on the metabolic stability of this compound across different in vitro and in vivo models?

Cross-model validation involves replicating experiments in standardized cell lines (e.g., HEK293, HepG2) and primary cells under identical nutrient conditions. Discrepancies may arise from differential expression of fluorinated-amino-acid transporters or detoxification enzymes (e.g., glutathione transferases). Meta-analyses of proteomic datasets can identify conserved vs. context-dependent effects. Applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensures hypotheses address mechanistic gaps rather than technical artifacts .

Q. How can isotopic labeling of this compound be optimized for tracking its distribution in cellular systems, and what analytical challenges must be addressed?

Dual / labeling enables simultaneous tracking via NMR and MS. Challenges include isotopic dilution in nutrient-rich media and signal quenching in dense tissues. Microfluidic systems with controlled nutrient delivery improve signal-to-noise ratios. Data should be normalized to intracellular fluorine concentration measured by ICP-MS to account for uptake variability .

Q. What computational models predict the conformational effects of this compound incorporation into proteins, and how do these align with empirical data?

Molecular dynamics (MD) simulations using force fields parameterized for fluorinated amino acids (e.g., CHARMM36m) predict steric and electronic impacts on protein folding. Empirical validation involves circular dichroism (CD) spectroscopy and thermal shift assays to compare mutant vs. wild-type protein stability. Discrepancies between simulation and experimental melting temperatures () may indicate incomplete force-field parameterization .

Methodological Frameworks for Data Interpretation

Q. How should researchers design studies to distinguish between direct enzymatic inhibition and off-target metabolic effects of this compound?

- Step 1: Use CRISPR-engineered cell lines lacking specific transporters (e.g., LAT1) to isolate uptake-dependent effects.

- Step 2: Employ activity-based protein profiling (ABPP) with fluorophosphonate probes to map enzyme inhibition patterns.

- Step 3: Integrate transcriptomic data (RNA-seq) to identify compensatory pathways activated post-treatment.

- Validation: Compare results with leucine supplementation controls to rule out nutrient deprivation artifacts .

Q. What criteria should guide the selection of model organisms for in vivo studies of this compound toxicity?

Prioritize organisms with conserved leucine metabolism pathways (e.g., C. elegans for mitochondrial studies, zebrafish for developmental toxicity). Ethical considerations (3Rs framework) and genetic tractability (e.g., knockout models for bcat2, the branched-chain aminotransferase) are critical. Pilot studies must establish pharmacokinetic parameters (half-life, bioaccumulation) to justify sample sizes .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.